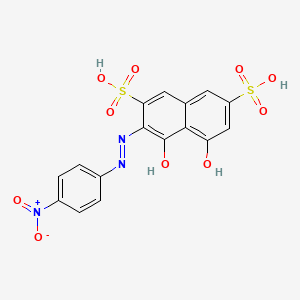

2-(4-Nitrophenylazo)chromotropic acid

Description

2-(4-Nitrophenylazo)chromotropic acid is an azo derivative of chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid), characterized by the introduction of a 4-nitrophenylazo group at the 2-position of the naphthalene ring. This compound belongs to the family of chromotropic acid azo dyes, which are widely utilized in analytical chemistry due to their strong chromogenic and complexing properties. The nitro group enhances its electron-withdrawing capacity, improving its reactivity with metal ions and organic analytes. Its disulfonic acid groups contribute to high water solubility, making it suitable for spectrophotometric applications in aqueous media .

Chromotropic acid derivatives, including 2-(4-nitrophenylazo)chromotropic acid, are frequently employed in formaldehyde detection. For instance, chromotropic acid reacts with formaldehyde in a sulfuric acid medium to form a purple complex, enabling spectrophotometric quantification in the range of 0.02–4.00 µg/mL . This method is critical for analyzing methanol oxidation products, as formaldehyde is a key intermediate .

Properties

CAS No. |

4682-47-7 |

|---|---|

Molecular Formula |

C16H11N3O10S2 |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C16H11N3O10S2/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23/h1-7,20-21H,(H,24,25,26)(H,27,28,29) |

InChI Key |

UFCRMQZBTRPTQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of a naphthalene derivative followed by hydrazine condensation and sulfonation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines.

Scientific Research Applications

4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, the nitrophenyl group may interact with microbial enzymes, inhibiting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Differences

- Nitrosulfonazo III : Contains two nitrophenylazo groups and four sulfonic acid moieties, enhancing its metal-binding capacity compared to 2-(4-nitrophenylazo)chromotropic acid. This makes it more sensitive in detecting rare earth metals like lanthanum and cerium .

- 4-(4-Nitrophenylazo)aniline : Lacks sulfonic acid groups, reducing water solubility. Its primary amine group allows for diazotization reactions, making it useful in synthesizing azo dyes .

- Chromotropic acid disodium salt : The absence of the azo group limits its chromogenic versatility but improves stability in acidic media for formaldehyde quantification .

Analytical Performance

- Sensitivity : 2-(4-Nitrophenylazo)chromotropic acid detects formaldehyde at concentrations as low as 0.02 µg/mL, comparable to chromotropic acid disodium salt . Nitrosulfonazo III, however, achieves sub-ppm detection limits for metal ions due to its higher molar absorptivity .

- Stability : Chromotropic acid disodium salt solutions require use within 24 hours due to decomposition in acidic conditions , whereas 2-(4-nitrophenylazo)chromotropic acid exhibits better stability owing to its nitro and azo substituents.

Biological Activity

2-(4-Nitrophenylazo)chromotropic acid, also known as 4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid, is an organic compound notable for its complex structure and diverse applications in scientific research. Its unique functional groups, including hydroxyl, nitrophenyl, and disulfonic acid moieties, contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 4682-47-7 |

| Molecular Formula | C16H11N3O10S2 |

| Molecular Weight | 469.4 g/mol |

| IUPAC Name | 4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

| InChI Key | UFCRMQZBTRPTQR-UHFFFAOYSA-N |

The biological activity of 2-(4-Nitrophenylazo)chromotropic acid is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can inhibit microbial enzymes, showcasing antimicrobial properties. The compound's hydroxyl group can participate in redox reactions, potentially leading to antioxidant effects. Additionally, the disulfonic acid group enhances solubility in aqueous environments, facilitating its interaction with biological systems.

Biological Applications

-

Antimicrobial Activity :

- The compound has been studied for its potential to inhibit bacterial growth. Research indicates that it can disrupt bacterial enzyme function, leading to reduced viability in certain pathogens.

-

Antioxidant Properties :

- The redox-active nature of the hydroxyl group suggests potential antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

-

Biochemical Assays :

- It is utilized in various biochemical assays due to its ability to form stable complexes with metal ions and other biomolecules. This property makes it a valuable reagent in analytical chemistry.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 2-(4-Nitrophenylazo)chromotropic acid against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL. The mechanism was linked to the inhibition of specific enzymes involved in cell wall synthesis.

Case Study 2: Antioxidant Activity

In a separate study focusing on oxidative stress models, the compound demonstrated a capacity to scavenge free radicals effectively. The antioxidant activity was quantified using DPPH radical scavenging assays, where it exhibited an IC50 value comparable to known antioxidants such as ascorbic acid.

Research Findings

Recent research highlights the versatility of 2-(4-Nitrophenylazo)chromotropic acid across various scientific fields:

- Chemical Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Environmental Chemistry : The compound has been evaluated for its role in detecting pollutants due to its chromogenic properties.

- Pharmaceutical Applications : Investigations into its therapeutic potentials are ongoing, particularly concerning anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.